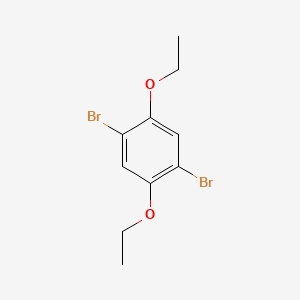
1,4-Dibromo-2,5-diethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-diethoxybenzene is an organic compound with the molecular formula C10H12Br2O2 It is a derivative of benzene, where two bromine atoms and two ethoxy groups are substituted at the 1,4 and 2,5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-diethoxybenzene can be synthesized through the bromination of 2,5-diethoxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.
化学反応の分析
Types of Reactions: 1,4-Dibromo-2,5-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dihydroxy derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of 1,4-diamino-2,5-diethoxybenzene or 1,4-dithio-2,5-diethoxybenzene.
Oxidation: Formation of 1,4-dibromo-2,5-diformylbenzene.
Reduction: Formation of 1,4-dihydroxy-2,5-diethoxybenzene.
科学的研究の応用
1,4-Dibromo-2,5-diethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 1,4-dibromo-2,5-diethoxybenzene involves its interaction with molecular targets through its bromine and ethoxy substituents. The bromine atoms can participate in halogen bonding, while the ethoxy groups can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of ethoxy groups.
1,4-Dibromo-2,5-dihydroxybenzene: Similar structure but with hydroxy groups instead of ethoxy groups.
Uniqueness: 1,4-Dibromo-2,5-diethoxybenzene is unique due to the presence of ethoxy groups, which impart different electronic and steric properties compared to methoxy, methyl, or hydroxy groups
特性
IUPAC Name |
1,4-dibromo-2,5-diethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c1-3-13-9-5-8(12)10(14-4-2)6-7(9)11/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZPWMNAQFXRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Br)OCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














